Physicochemical Properties of 2,2'-(3-phenylpropylazanediyl)diethanol: A Technical Guide for Drug Development
Physicochemical Properties of 2,2'-(3-phenylpropylazanediyl)diethanol: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern drug discovery and formulation science, the physicochemical profiling of bifunctional intermediates and active pharmaceutical ingredients (APIs) is paramount. This whitepaper provides an in-depth technical analysis of 2,2'-(3-phenylpropylazanediyl)diethanol (CAS: 165377-37-7), a synthetic tertiary amine diol.
Structurally, this molecule is an amphiphile. It features a lipophilic 3-phenylpropyl tail anchored to a hydrophilic, hydrogen-bonding diethanolamine headgroup. This unique structural dichotomy imparts surfactant-like properties, making its ionization state and lipophilicity highly sensitive to environmental pH. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind its physicochemical behaviors and detail the self-validating experimental protocols required to accurately characterize it.
Structural Profiling & Quantitative Data
Before initiating benchtop experiments, establishing a theoretical baseline is critical for defining the concentration ranges and solvent systems used in analytical assays. The molecule's tertiary amine acts as a pH-dependent switch, while the two hydroxyl groups provide significant hydrogen-bond donating capacity.
Table 1: Core Physicochemical Parameters
| Property | Value | Significance in Formulation |
| Chemical Name | 2,2'-(3-phenylpropylazanediyl)diethanol | N/A |
| CAS Number | 165377-37-7 | N/A |
| Molecular Formula | C13H21NO2 | N/A |
| Molecular Weight | 223.31 g/mol | Highly permeable (Lipinski's Rule of 5 compliant). |
| Hydrogen Bond Donors | 2 | Facilitates aqueous solvation via water coordination. |
| Hydrogen Bond Acceptors | 3 | Enhances target receptor binding affinity. |
| Topological Polar Surface Area | 43.7 Ų | Excellent predictor for blood-brain barrier (BBB) penetration. |
| Predicted pKa (Basic) | ~8.5 – 9.0 | Exists primarily as a protonated cation at physiological pH (7.4). |
| Predicted LogP | ~1.8 – 2.5 | Optimal balance for oral bioavailability and lipid membrane partitioning. |
Ionization Behavior (pKa)
The Causality of Experimental Choice
The acid dissociation constant (pKa) dictates the ionization state of the tertiary amine across different physiological compartments. For 2,2'-(3-phenylpropylazanediyl)diethanol, UV-metric pKa determination is fundamentally flawed. The primary chromophore (the phenyl ring) is separated from the ionization center (the nitrogen atom) by a flexible propyl linker. Consequently, protonation of the amine does not induce a significant spectral shift in the UV-Vis region.
To circumvent this, we employ Potentiometric Titration , which directly measures proton activity in solution. This method is highly precise for medicinal chemistry applications and serves as a self-validating system: by running a blank titration alongside the sample, the exact number of bound protons can be calculated via mass balance, eliminating matrix interference[1].
Protocol: Potentiometric Titration (Based on OECD Guideline 112)
This protocol ensures thermodynamic accuracy by maintaining constant ionic strength and excluding atmospheric carbon dioxide[2].
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System Preparation: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Dissolution: Dissolve exactly 2.0 mM of the compound in a 0.15 M KCl aqueous solution to maintain a constant ionic strength, mimicking physiological osmolarity.
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Acidification: Add standardized 0.1 M HCl to lower the pH to ~2.0. At this pH, the tertiary amine is fully protonated ( R3NH+ ).
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Automated Titration: Under a continuous purge of nitrogen gas (to prevent CO2 absorption which forms carbonic acid and skews the baseline), titrate the solution with standardized 0.1 M KOH using an automated titrator. Add the base in 0.05 mL increments, allowing the potential (mV) to stabilize before the next addition.
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Data Validation & Analysis: Generate a Gran's plot to precisely identify the equivalence points. The pKa is extracted from the inflection point of the titration curve using the Henderson-Hasselbalch equation. If the calculated pKa shifts across different concentrations, it indicates self-association (micellization), and the data must be extrapolated to zero concentration.
Lipophilicity and Partition Coefficient (LogP/LogD)
The Causality of Experimental Choice
Lipophilicity (LogP) governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While High-Performance Liquid Chromatography (HPLC) is often used for rapid LogP estimation, it is inappropriate for 2,2'-(3-phenylpropylazanediyl)diethanol. Because the molecule possesses a hydrophilic head and a lipophilic tail, it exhibits surfactant-like behavior. This amphiphilicity causes anomalous secondary interactions with the silica backbone of C18 stationary phases, leading to artificially inflated retention times and inaccurate LogP values.
Therefore, the classical Shake-Flask Method is mandatory. It provides a true thermodynamic measurement of partitioning between an aqueous phase and a lipid surrogate (n-octanol)[3]. Furthermore, environmental factors such as pH and salinity dramatically affect the partition coefficient of amphiphilic molecules, necessitating strict control of the aqueous phase[4].
Protocol: Shake-Flask Method (Based on OECD Guideline 107)
This workflow utilizes a mass-balance check to ensure self-validation. If the total mass recovered from both phases does not equal the initial input, interfacial accumulation has occurred.
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Phase Pre-saturation: Vigorously stir n-octanol and a pH 11.0 buffer (to ensure the amine is fully deprotonated as a free base) together for 24 hours. Separate the phases to ensure mutual saturation.
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Sample Preparation: Dissolve the compound in the pre-saturated n-octanol to achieve a concentration well below its critical micelle concentration (CMC) to prevent self-aggregation.
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Equilibration: Combine the spiked octanol with the pre-saturated aqueous buffer in a glass centrifuge tube at volume ratios of 1:1, 1:2, and 2:1. Shake mechanically at 25 °C for 24 hours to reach thermodynamic equilibrium.
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Phase Separation: Centrifuge the tubes at 4,000 RPM for 30 minutes. Critical step: Amphiphilic molecules frequently form micro-emulsions; centrifugation ensures complete phase separation.
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Quantification: Carefully sample both phases using a glass syringe. Quantify the concentration of the compound in each phase using LC-MS/MS.
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Validation: Calculate LogP = log10([Coctanol]/[Cwater]) . The results from the three different volume ratios must not deviate by more than ±0.1 log units; otherwise, the system is not at true equilibrium.
Visualizing the Analytical Logic
To synthesize the methodologies and physicochemical behaviors described above, the following diagrams map the analytical workflow and the molecule's pH-dependent state transitions.
Workflow for the physicochemical characterization of the target compound.
pH-dependent ionization states and their effect on solubility and lipophilicity.
References
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Ünal, D., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. Available at:[Link]
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U.S. Environmental Protection Agency (EPA). (1996). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Available at:[Link]
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Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Available at:[Link]
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Borrirukwisitsak, S., Keenan, H. E., & Gauchotte-Lindsay, C. (2012). Effects of Salinity, pH and Temperature on the Octanol-Water Partition Coefficient of Bisphenol A. International Journal of Environmental Science and Development, 3(5), 460-464. Available at:[Link]
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- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. is.muni.cz [is.muni.cz]
- 4. Effects of Salinity, pH and Temperature on the Octanol-Water Partition Coefficient of Bisphenol A - Volume 3 Number 5 (Oct. 2012) - International Journal of Environmental Science and Development_IJESD [ijesd.org]
